![molecular formula C10H13NO2 B3051078 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone CAS No. 30858-79-8](/img/structure/B3051078.png)
1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone
Overview
Description
1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a phenyl ring substituted with a hydroxyethylamino group and an ethanone group
Mechanism of Action
Target of Action
The primary target of 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone, also known as AHE, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . The QS system is a mechanism that bacteria use to coordinate behavior based on their population density. In P. aeruginosa, this system controls the production of virulence factors and the formation of biofilms .
Mode of Action
AHE interacts with its target by suppressing the secretion of acyl-homoserine lactones , which are signaling molecules in the QS system . This interaction inhibits the expression of QS-related genes, thereby disturbing the QS system .
Biochemical Pathways
The disturbance in the QS system caused by AHE leads to an inhibition of the activity of antioxidant enzymes, which results in enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa, which could be a reason for the attenuated virulence of the bacterium .
Pharmacokinetics
Its molecular weight of 16420100 and boiling point of 142-144 °C suggest that it may have good bioavailability .
Result of Action
The result of AHE’s action is a notable suppression of the secretion of virulence factors in P. aeruginosa . This suppression, along with the disturbance in the bacterium’s metabolism caused by enhanced oxidative stress, leads to a reduction in the virulence of P. aeruginosa .
Action Environment
The action of AHE can be influenced by various environmental factors. For instance, the concentration of AHE can affect its efficacy, with sub-MIC (minimum inhibitory concentration) levels being sufficient to suppress the secretion of acyl-homoserine lactones
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with ethylene glycol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydroxyethylamino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl ethanones
Scientific Research Applications
1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone can be compared with similar compounds such as:
4-Acetylphenethyl alcohol: Similar structure but lacks the hydroxyethylamino group.
4-(2-Hydroxyethyl)acetophenone: Similar structure but lacks the amino group.
4-(2-Amino-1-hydroxyethyl)phenyl ethanone: Similar structure but differs in the position of the hydroxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-hydroxyethylamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)9-2-4-10(5-3-9)11-6-7-12/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFWDAGLPYYPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289764 | |
| Record name | 1-{4-[(2-hydroxyethyl)amino]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30858-79-8 | |
| Record name | NSC63637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-{4-[(2-hydroxyethyl)amino]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


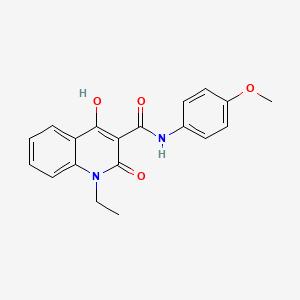



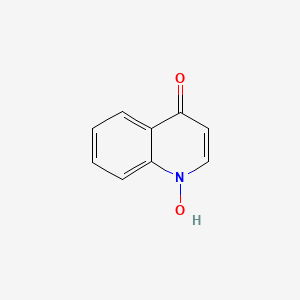
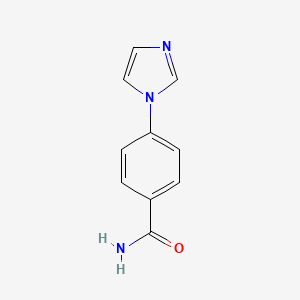
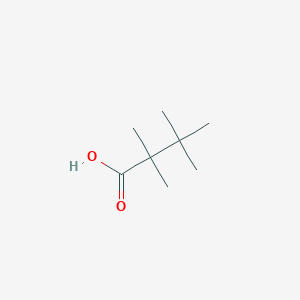

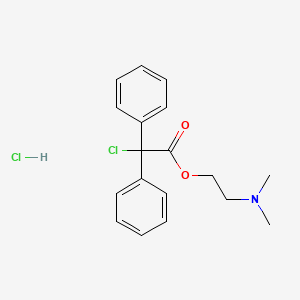
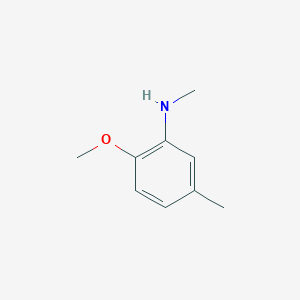
![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)



